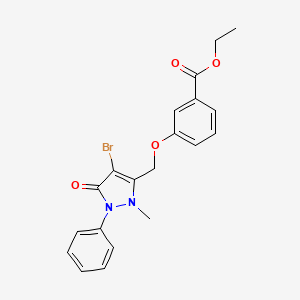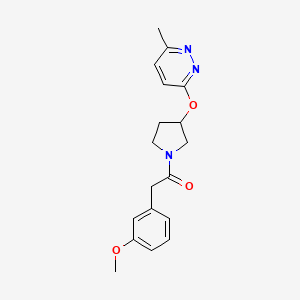
2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone, also known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively.
Scientific Research Applications
Synthesis and Chemical Reactions
- Research has been conducted on the synthesis of novel compounds through complex chemical reactions that might share similarities with the compound . For example, studies on the synthesis of annulated products from aminonaphthyridinones and the preparation of new heterocyclic systems reveal the intricate processes involved in creating compounds with potential biological activities (Deady & Devine, 2006).
Biological Activities and Applications
- Synthesis and evaluation of compounds for their antimicrobial properties have been a significant area of research. For instance, the creation of pyrimidinone and oxazinone derivatives fused with thiophene rings using related starting materials has shown promising antimicrobial activities (Hossan et al., 2012).
- Other studies focus on the synthesis of compounds as potential anti-inflammatory and analgesic agents, highlighting the therapeutic applications of such chemicals (Sharma & Bansal, 2016).
Material Science and Catalysis
- In material science, the development of electrochromic polymers from pyrrole derivatives illustrates the use of related compounds in creating high-contrast electrochromic devices, demonstrating the versatility of pyrrole-based chemicals in technological applications (Su et al., 2017).
properties
IUPAC Name |
2-(3-methoxyphenyl)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-6-7-17(20-19-13)24-16-8-9-21(12-16)18(22)11-14-4-3-5-15(10-14)23-2/h3-7,10,16H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIOBMKWMMRVPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2696674.png)

![2-(7-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2696678.png)
![N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide](/img/structure/B2696681.png)

![3-(2-methoxyethyl)-2-(4-nitrophenyl)-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2696683.png)
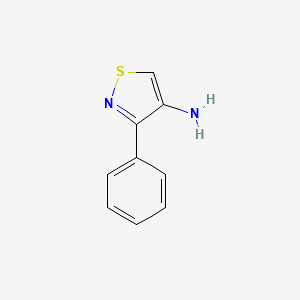
![[(2-Chlorophenyl)methyl]urea](/img/structure/B2696688.png)
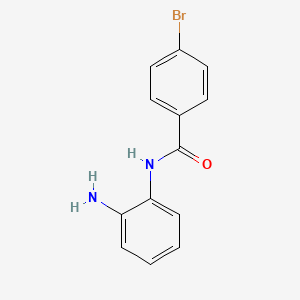
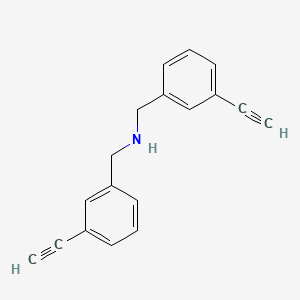

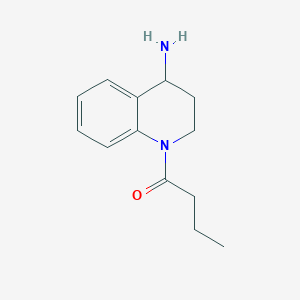
![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide](/img/structure/B2696693.png)
